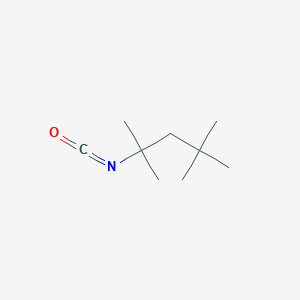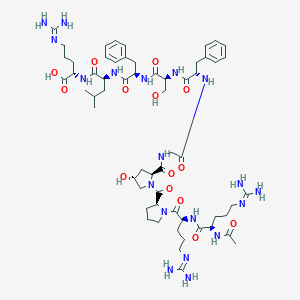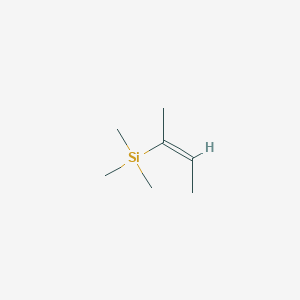
Silane, trimethyl(1-methyl-1-propenyl)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- is a compound used in various scientific research applications. The compound is also known as (E)-3, 3, 4, 4-tetramethyl-2-pentene-1-silane and is a colorless liquid. This compound belongs to the organosilicon family of compounds and has a wide range of uses in scientific research.
Wirkmechanismus
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- reacts with various functional groups such as alcohols, amines, and carboxylic acids to form siloxanes. The reaction takes place via a nucleophilic substitution mechanism where the silicon atom of the silane attacks the carbon atom of the functional group.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of silane, trimethyl(1-methyl-1-propenyl)-, (E)-. However, it has been reported that the compound is not toxic and does not have any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- has several advantages for lab experiments. The compound is stable and easy to handle. It is also readily available and relatively inexpensive. However, the compound is highly reactive and requires careful handling to prevent accidents.
Zukünftige Richtungen
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- has several potential future directions in scientific research. The compound can be used as a precursor for the synthesis of new materials such as silicon-based polymers and nanoparticles. It can also be used in the development of new catalysts for various chemical reactions. Additionally, the compound can be used in the development of new drug delivery systems.
Conclusion:
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- is a versatile compound with a wide range of uses in scientific research. The compound is synthesized by reacting 3, 3, 4, 4-tetramethyl-2-pentene-1-ol with chlorotrimethylsilane in the presence of a base. Silane, trimethyl(1-methyl-1-propenyl)-, (E)- is used as a reagent for the synthesis of various compounds and as a starting material for the preparation of other organosilicon compounds. The compound has several advantages for lab experiments, including stability, ease of handling, and availability. Silane, trimethyl(1-methyl-1-propenyl)-, (E)- has several potential future directions in scientific research, including the development of new materials, catalysts, and drug delivery systems.
Synthesemethoden
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- is synthesized by reacting 3, 3, 4, 4-tetramethyl-2-pentene-1-ol with chlorotrimethylsilane. The reaction takes place in the presence of a base such as triethylamine. The product is then purified by distillation to obtain pure silane, trimethyl(1-methyl-1-propenyl)-, (E)-.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- is used in scientific research as a reagent for the synthesis of various compounds. It is also used as a starting material for the preparation of other organosilicon compounds. The compound is used in the synthesis of siloxanes, silanes, and polysilanes.
Eigenschaften
IUPAC Name |
[(Z)-but-2-en-2-yl]-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Si/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZLCBPYZLFNST-SREVYHEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

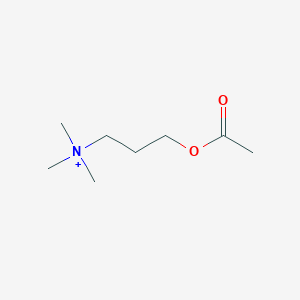
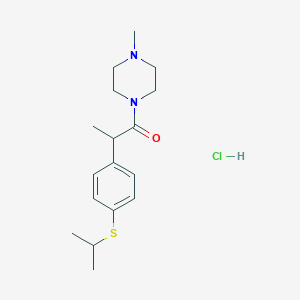
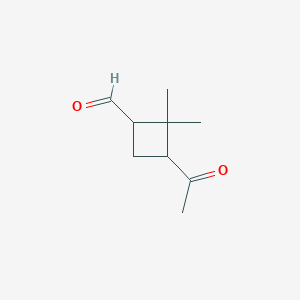
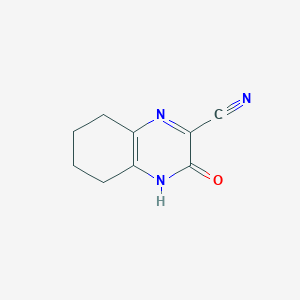
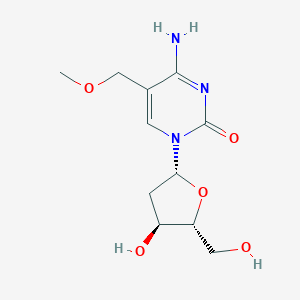
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)
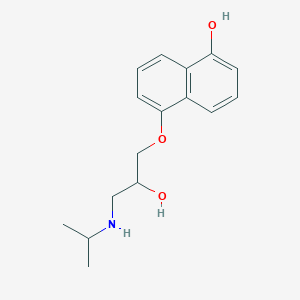
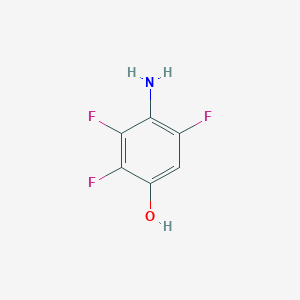
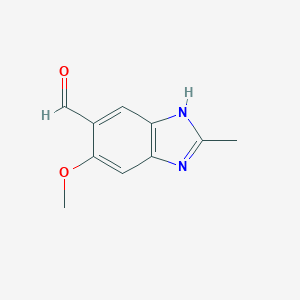
![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)


